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Compound of Interest

Compound Name: 2-Fluorocinnamaldehyde

Cat. No.: B121049 Get Quote

Introduction: The Strategic Role of Fluorine in
Aldehyde Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic

incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for

modulating molecular properties. The unique electronegativity, size, and metabolic stability of

fluorine can profoundly influence a compound's lipophilicity, binding affinity, and

pharmacokinetic profile. 2-Fluorocinnamaldehyde, a halogenated aromatic aldehyde,

represents a versatile building block that leverages these principles. Its utility stems from the

combined reactivity of the α,β-unsaturated aldehyde and the electronic effects of the ortho-

fluoro substituent on the phenyl ring. This guide provides an in-depth technical overview of 2-
Fluorocinnamaldehyde, from its fundamental properties and synthesis to its potential

applications in research and development, tailored for scientists and professionals in the field.

Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance,

procurement, and scientific communication. The primary identifier for 2-
Fluorocinnamaldehyde is its CAS (Chemical Abstracts Service) Registry Number.

Chemical Abstract Service Number:149733-71-1[1]
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This unique numerical identifier ensures that researchers are referencing the identical chemical

substance, specifically the (E)-isomer of 3-(2-fluorophenyl)prop-2-enal.

A summary of its key physicochemical properties is presented in the table below.

Property Value Source(s)

CAS Number 149733-71-1 [1]

Synonyms

(E)-3-(2-

Fluorophenyl)acrylaldehyde,

(E)-3-(2-fluorophenyl)prop-2-

enal

[1]

Molecular Formula C₉H₇FO N/A

Molecular Weight 150.15 g/mol N/A

Appearance

Expected to be a solid or oil,

consistent with similar

cinnamaldehyde derivatives.

N/A

Boiling Point

Not explicitly available; related

cinnamaldehydes have high

boiling points.

N/A

Solubility

Expected to be soluble in

common organic solvents

(e.g., ethanol, DMSO,

acetone).

N/A

Synthesis of 2-Fluorocinnamaldehyde: The Claisen-
Schmidt Condensation
The most direct and industrially scalable method for synthesizing cinnamaldehyde and its

derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed

cross-aldol condensation between an aromatic aldehyde (which lacks α-hydrogens) and an

aliphatic aldehyde or ketone. In the case of 2-Fluorocinnamaldehyde, the synthesis proceeds

via the reaction of 2-fluorobenzaldehyde with acetaldehyde.
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The causality behind this choice of reaction is its efficiency and selectivity. Because 2-

fluorobenzaldehyde has no α-hydrogens, it cannot self-condense. Acetaldehyde, possessing

acidic α-hydrogens, readily forms an enolate in the presence of a base (like sodium hydroxide),

which then acts as the nucleophile. The subsequent dehydration of the aldol addition product is

driven by the formation of a highly conjugated system, yielding the stable α,β-unsaturated

aldehyde.
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Caption: Workflow for the synthesis of 2-Fluorocinnamaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b121049?utm_src=pdf-body-img
https://www.benchchem.com/product/b121049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis via Claisen-Schmidt
Condensation
The following is a representative, self-validating protocol for the synthesis of 2-
Fluorocinnamaldehyde.

Reaction Setup: To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent

such as ethanol, add acetaldehyde (1.5 eq). The use of an excess of the enolizable partner

helps to drive the reaction to completion and minimize self-condensation of acetaldehyde.

Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v)

dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and

cooling in an ice bath may be necessary to maintain a controlled temperature (20-25°C).

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC). The disappearance of the 2-fluorobenzaldehyde spot and the

appearance of a new, less polar product spot indicates reaction progression.

Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute

acid (e.g., 1M HCl). The product may precipitate out of the solution or can be extracted with

an organic solvent like ethyl acetate.

Purification: The crude product is then washed with water and brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure. Further purification can

be achieved by column chromatography or distillation to yield pure 2-
Fluorocinnamaldehyde.

Spectroscopic Characterization
The structural confirmation of the synthesized 2-Fluorocinnamaldehyde is achieved through a

combination of spectroscopic techniques. Below are the expected characteristic signals.
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Technique Expected Observations

¹H NMR

- Aldehydic Proton (CHO): A doublet in the

downfield region (δ 9.5-10.5 ppm) due to

coupling with the adjacent vinyl proton. - Vinyl

Protons (-CH=CH-): Two doublets in the region

of δ 6.5-8.0 ppm, showing characteristic trans

coupling (J ≈ 16 Hz). - Aromatic Protons: A

complex multiplet pattern between δ 7.0-7.8

ppm, characteristic of a substituted benzene

ring.

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the highly

deshielded region of δ 190-195 ppm. - Aromatic

Carbon bonded to Fluorine (C-F): A doublet with

a large coupling constant (¹JCF ≈ 250 Hz) in the

aromatic region (δ 160-165 ppm).[2] - Other

Aromatic and Vinyl Carbons: Signals in the δ

115-150 ppm range. The carbons ortho and

para to the fluorine will show smaller C-F

couplings.[2]

IR Spectroscopy

- C=O Stretch (Aldehyde): A strong, sharp

absorption band around 1685-1710 cm⁻¹.

Conjugation to the double bond and aromatic

ring lowers the frequency from a typical aliphatic

aldehyde.[3] - C=C Stretch (Alkene): A medium

intensity band around 1620-1640 cm⁻¹. - C-F

Stretch: A strong band in the fingerprint region,

typically around 1200-1250 cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z = 150.15,

corresponding to the molecular weight of the

compound. - Fragmentation: Characteristic

fragmentation patterns would include the loss of

-CHO (m/z 29) and other fragments

corresponding to the stable aromatic structure.
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Applications in Drug Discovery and Development
While specific research on 2-Fluorocinnamaldehyde is emerging, the applications of its

isomer, 4-Fluorocinnamaldehyde, provide a strong rationale for its utility as a synthon in

medicinal chemistry. Fluorinated cinnamaldehydes are valuable precursors for the synthesis of

various heterocyclic compounds and other complex molecules.

A prominent example is the synthesis of thiosemicarbazone derivatives as potential urease

inhibitors.[4] Urease is an enzyme that plays a key role in the pathogenesis of infections by

Helicobacter pylori, which are linked to gastric ulcers.[4]

The general synthesis involves a condensation reaction between the fluorinated

cinnamaldehyde and a substituted thiosemicarbazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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